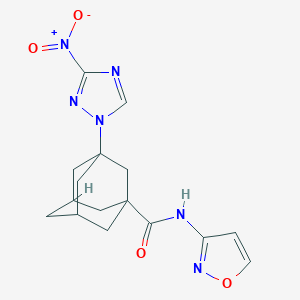![molecular formula C17H18N3O2+ B280529 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium is a chemical compound that belongs to the benzimidazole class. This compound has attracted significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Furthermore, this compound has been shown to have low toxicity in normal cells, suggesting its potential as a safe and effective treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, its synthesis method is complex and time-consuming, which may limit its use in some experiments. Furthermore, more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential use as an anti-inflammatory agent for treating inflammatory diseases such as arthritis. Furthermore, more research is needed to fully understand its mechanism of action and potential applications as a fluorescent probe for detecting metal ions.
Méthodes De Synthèse
The synthesis of 1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium can be achieved through a multistep process. The first step involves the reaction between 4-(methoxycarbonyl)benzaldehyde and o-phenylenediamine to form 4-(methoxycarbonyl)benzyl-o-phenylenediamine. The second step involves the reaction between 4-(methoxycarbonyl)benzyl-o-phenylenediamine and methyl iodide to form the desired compound.
Applications De Recherche Scientifique
1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium has potential applications in various scientific research fields. It has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, with potential applications in treating inflammatory diseases such as arthritis. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
Formule moléculaire |
C17H18N3O2+ |
|---|---|
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
methyl 4-[(3-amino-2-methylbenzimidazol-1-ium-1-yl)methyl]benzoate |
InChI |
InChI=1S/C17H18N3O2/c1-12-19(15-5-3-4-6-16(15)20(12)18)11-13-7-9-14(10-8-13)17(21)22-2/h3-10H,11,18H2,1-2H3/q+1 |
Clé InChI |
MDHLUBUFKPJUGZ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2N1N)CC3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2N1N)CC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)


![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)

![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)

